

# Application Notes and Protocols for the Stereoselective Synthesis of Chiral Aziridines

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## Compound of Interest

Compound Name: *(S)*-2-Benzyl-*N,N*-dimethylaziridine-1-sulfonamide

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These application notes provide detailed protocols for the stereoselective synthesis of chiral aziridines, which are valuable building blocks in organic synthesis and drug development. The high ring strain of aziridines makes them versatile intermediates for the synthesis of complex nitrogen-containing molecules.<sup>[1]</sup> This document outlines three primary catalytic asymmetric methodologies, offering high levels of enantioselectivity and diastereoselectivity.

## Copper-Catalyzed Asymmetric Aziridination of Olefins via Nitrene Transfer

This method involves the transfer of a nitrene group to an olefin, catalyzed by a chiral copper complex. It is a widely used strategy for the synthesis of *N*-sulfonylated aziridines.<sup>[2][3]</sup>

## Data Presentation

Table 1: Enantioselective Copper-Catalyzed Aziridination of Various Olefins

Entry	Olefin Substrate	Chiral Ligand	Catalyst	Yield (%)	ee (%)	Reference
1	Styrene	Bis(oxazoline)	CuOTf	91	88	[2]
2	Methyl Cinnamate	Diimine	Cu(I) complex	60-63	94-97	[2]
3	trans- $\beta$ -Methylstyrene	Bis(oxazoline)	CuOTf	-	70	[2]
4	6-Acyl-2,2-dimethylchromene	Biaryl Schiff base	Monomeric Copper Complex	-	up to 99	[2]
5	Styrene	Chiral Diimine	Cu(I) complex with PhI(OAc) <sub>2</sub>	75-96	Good to Excellent	[2]

## Experimental Protocol: Asymmetric Aziridination of Styrene

Materials:

- Styrene
- [N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
- Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C<sub>6</sub>H<sub>6</sub>)
- (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (Chiral bis(oxazoline) ligand)
- Anhydrous acetonitrile (MeCN)
- Molecular sieves (4 Å)

- Argon gas
- Standard glassware for inert atmosphere reactions

#### Equipment:

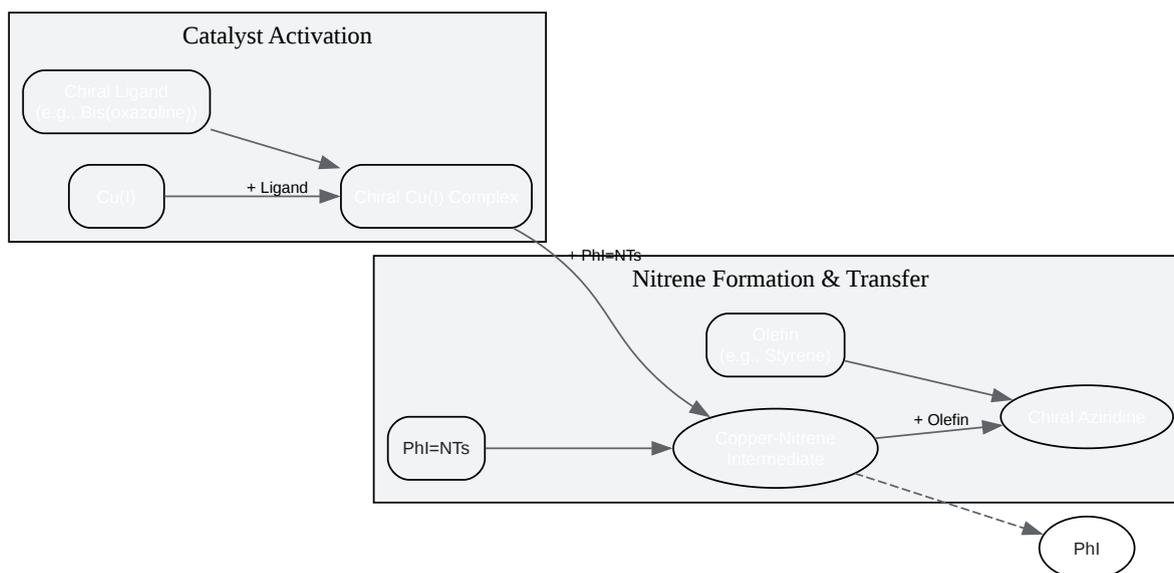
- Schlenk line or glovebox
- Magnetic stirrer with heating plate
- Syringes and needles
- Thin-layer chromatography (TLC) apparatus
- Flash column chromatography system
- Chiral High-Performance Liquid Chromatography (HPLC) system

#### Procedure:

- To an oven-dried Schlenk flask under an argon atmosphere, add copper(I) trifluoromethanesulfonate benzene complex (5-10 mol%) and the chiral bis(oxazoline) ligand (6-12 mol%).
- Add anhydrous acetonitrile and stir the mixture at room temperature until a homogeneous solution is formed.
- Add 4 Å molecular sieves to the reaction mixture.
- Add styrene (1.0 equiv) to the catalyst solution.
- In a separate flask, dissolve [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.2 equiv) in anhydrous acetonitrile.
- Slowly add the PhI=NTs solution to the reaction mixture via syringe pump over a period of 4 hours at room temperature.

- Stir the reaction for an additional 20 hours at room temperature. Monitor the reaction progress by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral aziridine.
- Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

## Visualization



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Caption: Mechanism of Copper-Catalyzed Asymmetric Aziridination.

## Rhodium-Catalyzed Asymmetric Aziridination of Alkenes

Rhodium catalysts offer an alternative for the stereoselective aziridination of a broad range of alkenes, including unactivated terminal olefins, with high enantioselectivity.[4][5]

### Data Presentation

Table 2: Enantioselective Rhodium-Catalyzed Aziridination of Unactivated Alkenes

Entry	Alkene Substrate	Chiral Ligand	Catalyst	Yield (%)	d.r.	e.r.	Reference
1	5-Hexen-1-ol derivative	Planar Chiral Indenyl	$[\text{IndRhCl}_2]_2$	21-77	-	95:5	[4]
2	Alkyl halide substituted alkene	Planar Chiral Indenyl	$[\text{IndRhCl}_2]_2$	56-88	-	94:6-96:4	[4]
3	Protected D-glucofuranose derivative	Planar Chiral Indenyl	$[\text{IndRhCl}_2]_2$	69	95%	-	[4]
4	L-Phenylalanine derivative	Planar Chiral Indenyl	$[\text{IndRhCl}_2]_2$	82	-	94:6	[4]
5	cis-disubstituted alkene	Planar Chiral Indenyl	$[\text{Ind}^*\text{RhCl}_2]_2$	61	>20:1	86:14	[4]

## Experimental Protocol: Rhodium-Catalyzed Aziridination of an Unactivated Alkene

Materials:

- Unactivated terminal alkene (e.g., 1-octene)
- Dioxazolone nitrene precursor
- Chiral Rhodium(III) Indenyl Catalyst ( $[\text{Ind}^*\text{RhCl}_2]_2$ )

- Silver triflate (AgOTf)
- Anhydrous 1,2-dichloroethane (DCE)
- Argon gas
- Standard glassware for inert atmosphere reactions

Equipment:

- Schlenk line or glovebox
- Magnetic stirrer
- Syringes and needles
- Thin-layer chromatography (TLC) apparatus
- Flash column chromatography system
- Chiral Gas Chromatography (GC) or HPLC system

Procedure:

- In a glovebox, to a vial, add the chiral rhodium(III) indenyl catalyst (2.5 mol%) and silver triflate (5 mol%).
- Add anhydrous 1,2-dichloroethane to dissolve the catalyst.
- Add the unactivated terminal alkene (1.0 equiv) to the catalyst solution.
- Add the dioxazolone nitrene precursor (1.2 equiv).
- Seal the vial and stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required time (e.g., 12 hours).
- Monitor the reaction progress by TLC or GC.

- Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with diethyl ether.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
- Determine the enantiomeric ratio (e.r.) by chiral GC or HPLC analysis.

## Asymmetric Aziridination of Imines via Carbene Transfer

This approach involves the reaction of an imine with a carbene precursor, often a diazo compound, in the presence of a chiral catalyst to form the aziridine ring. The use of chiral sulfur ylides also falls under this category, providing excellent stereocontrol.<sup>[6][7][8]</sup>

### Data Presentation

Table 3: Diastereo- and Enantioselective Aziridination of Imines

Entry	Imine Substrate	Carbene Source	Catalyst /Reagent	Yield (%)	d.r.	ee (%)	Reference
1	N-Sulfonylimine (Aryl)	Propargylic Sulfonylim Ylide	Chiral Sulfide	High	cis-selective	High	[7]
2	N-Sulfonylimine (Aliphatic)	Propargylic Sulfonylim Ylide	Chiral Sulfide	High	cis-selective	High	[7]
3	N-Benzhydryl Imine	Ethyl Diazoacetate	(S)-VAPOL-Boron Lewis Acid	77	50:1 (cis:trans)	95	[1]
4	N-aryl imine	Diazoacetamide	(S)-VANOL derived catalyst	Broad Scope	trans-selective	High	[9]
5	N-sulfonylimine	Trimethylsilyldiazomethane	None (diastereoselective)	32-83	80:20-100:0 (cis)	-	[10]

## Experimental Protocol: Asymmetric Aziridination using a Chiral Sulfur Ylide

Materials:

- N-Tosylbenzaldimine
- Benzyl bromide

- Chiral sulfide (e.g., isothiocieneole)[6]
- Potassium tert-butoxide (KOtBu)
- Anhydrous tetrahydrofuran (THF)
- Argon gas
- Standard glassware for inert atmosphere reactions

#### Equipment:

- Schlenk line or glovebox
- Magnetic stirrer with cooling bath
- Syringes and needles
- Thin-layer chromatography (TLC) apparatus
- Flash column chromatography system
- Chiral High-Performance Liquid Chromatography (HPLC) system

#### Procedure:

- **Sulfonium Salt Formation:** In a round-bottom flask, dissolve the chiral sulfide (1.0 equiv) and benzyl bromide (1.1 equiv) in acetone. Stir the mixture at room temperature for 24 hours. The sulfonium salt will precipitate and can be collected by filtration, washed with cold acetone, and dried under vacuum.
- **Ylide Generation and Aziridination:** To a suspension of the prepared sulfonium salt (1.2 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add potassium tert-butoxide (1.2 equiv) portion-wise.
- Stir the resulting ylide solution at -78 °C for 30 minutes.

- Add a solution of N-tosylbenzaldimine (1.0 equiv) in anhydrous THF dropwise to the ylide solution.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with water and extract with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the residue by flash column chromatography on silica gel to yield the chiral aziridine.
- Determine the diastereomeric ratio by <sup>1</sup>H NMR and the enantiomeric excess by chiral HPLC.

## Intramolecular Stereoselective Aziridination

Chiral aziridines can also be synthesized through the intramolecular cyclization of suitably functionalized precursors, such as unsaturated sulfonamides or amino alcohols.<sup>[2][11][12]</sup>

## Experimental Protocol: Intramolecular Aziridination of an Unsaturated Sulfonamide

Materials:

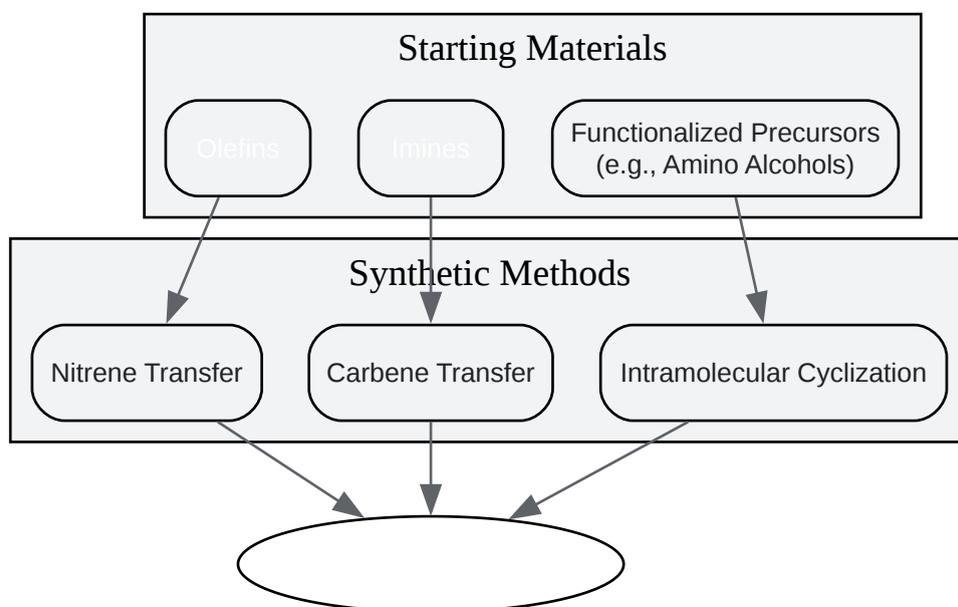
- Unsaturated sulfonamide precursor
- Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C<sub>6</sub>H<sub>6</sub>)
- Anhydrous solvent (e.g., acetonitrile)
- Argon gas
- Standard glassware for inert atmosphere reactions

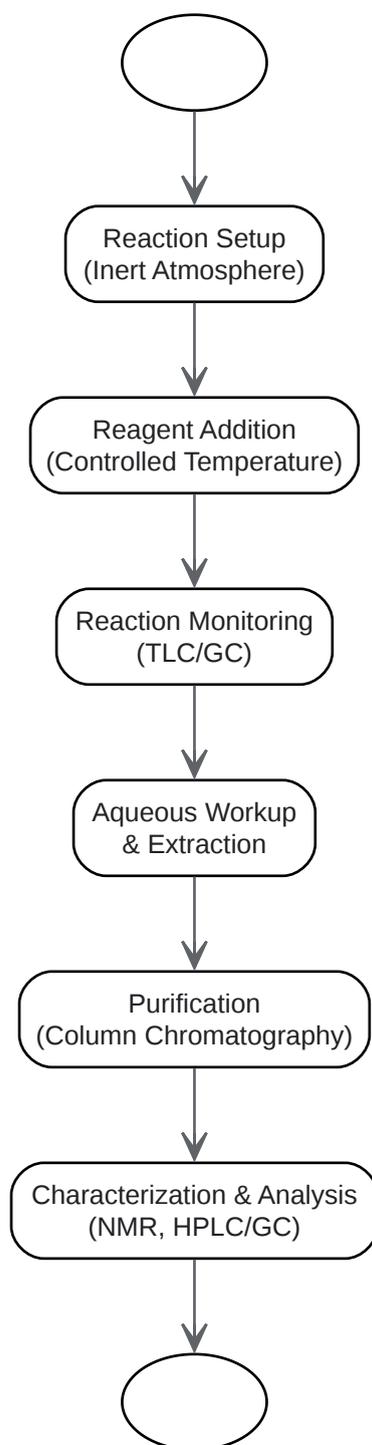
Procedure:

- Dissolve the unsaturated sulfonamide (1.0 equiv) in anhydrous acetonitrile in a Schlenk flask under an argon atmosphere.

- Add the copper(I) trifluoromethanesulfonate benzene complex (5-10 mol%) to the solution.
- Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction by TLC.
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography to afford the bicyclic aziridine.

## Visualization





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